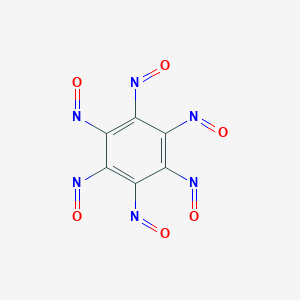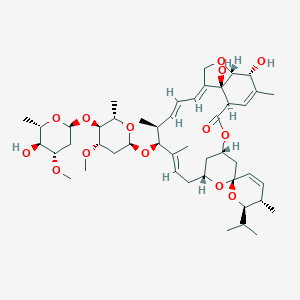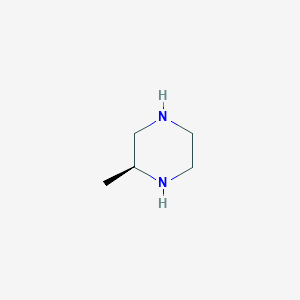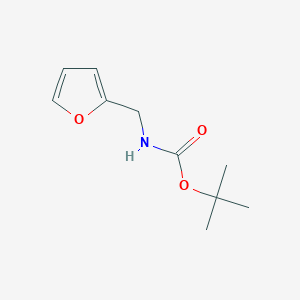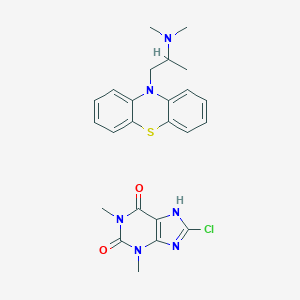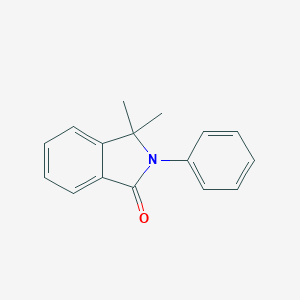
3,3-Dimethyl-2-phenylisoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-phenylisoindol-1-one is a compound that has been of great interest to scientists due to its unique properties and potential applications in various fields. This compound is also known as DPI or Ro 31-8220 and has been extensively studied in recent years.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-phenylisoindol-1-one involves its inhibition of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. DPI binds to the catalytic domain of PKC and inhibits its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PKC. This inhibition has been shown to have effects on various cellular processes such as cell cycle progression, apoptosis, and immune response. In addition, DPI has been shown to have antioxidant properties and may have potential applications in neuroprotection.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,3-Dimethyl-2-phenylisoindol-1-one in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in various cellular processes and its potential as a therapeutic target. However, one limitation of using DPI is its potential toxicity and off-target effects, which must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for research on 3,3-Dimethyl-2-phenylisoindol-1-one. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. In addition, further studies are needed to understand the mechanisms of PKC inhibition by DPI and its downstream effects on cellular processes. Finally, the development of more specific and less toxic PKC inhibitors may have important implications for future research and therapeutic applications.
Synthesis Methods
The synthesis of 3,3-Dimethyl-2-phenylisoindol-1-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-phenyl-1,3-dioxolane-4-methanol with 3,3-dimethylacrylic acid. This reaction is catalyzed by a Lewis acid such as boron trifluoride etherate in the presence of a solvent such as dichloromethane.
Scientific Research Applications
3,3-Dimethyl-2-phenylisoindol-1-one has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. It has been shown to have inhibitory effects on protein kinase C (PKC) and has been used as a tool to study the role of PKC in various cellular processes.
properties
CAS RN |
53890-83-8 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
3,3-dimethyl-2-phenylisoindol-1-one |
InChI |
InChI=1S/C16H15NO/c1-16(2)14-11-7-6-10-13(14)15(18)17(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
GBIGLHDPTGVTGF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



